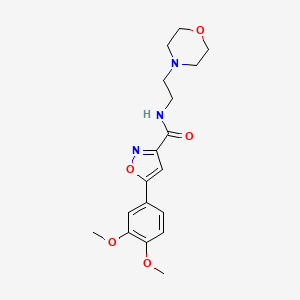
N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
説明
N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a useful research compound. Its molecular formula is C16H15ClN2O3 and its molecular weight is 318.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0771200 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytokinin Activity
Urea derivatives have been studied for their cytokinin activity, which plays a crucial role in promoting cell division in plant tissues. For example, research on N-phenyl-N′-(4-pyridyl)urea derivatives revealed significant cytokinin activity in tobacco callus bioassays, with some compounds exhibiting activity comparable to that of known cytokinins like N6-benzyladenine (Takahashi et al., 1978). This suggests that certain urea derivatives could have applications in agricultural biotechnology, specifically in enhancing plant growth and development.
Anticancer Research
Urea derivatives have also been explored for their potential anticancer properties. For instance, the synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas showed promising enzyme inhibition and anticancer activity, with certain compounds exhibiting in vitro anticancer activity (Mustafa et al., 2014). Another study focused on 1-aryl-3-(2-chloroethyl) ureas indicated their cytotoxicity on human adenocarcinoma cells, suggesting potential use as anticancer agents (Gaudreault et al., 1988).
Plant Morphogenesis
Research into the cytokinin-like activity of urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ) has shown significant effects on in vitro plant morphogenesis. These compounds have been used extensively in studies related to plant cell division and differentiation, highlighting their potential in horticultural applications to enhance adventitious root formation and somatic embryogenesis (Ricci & Bertoletti, 2009).
Antimicrobial Activity
The antimicrobial properties of urea derivatives have also been investigated. For example, the study of new thiourea derivatives showed significant antipathogenic activity against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-2-3-11(8-13(10)17)18-16(20)19-12-4-5-14-15(9-12)22-7-6-21-14/h2-5,8-9H,6-7H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSTWLXSYGXQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B4572843.png)
![2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride](/img/structure/B4572850.png)
![N-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B4572851.png)
![[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4572860.png)
![4-bromo-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B4572862.png)
![2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4572867.png)

![4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4572887.png)
![1-(ethylsulfonyl)-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4572891.png)
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B4572897.png)
![3-{3-[(3-bromobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4572904.png)

![N-(3-chloro-4-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4572924.png)
![5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B4572930.png)
